![molecular formula C16H28O4 B13837283 [(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is a compound that belongs to the class of succinic acids, which are dicarboxylic acids. This compound is characterized by the presence of a non-4-enyl group with three methyl substitutions at positions 2, 4, and 6. Succinic acids are known for their role in various biochemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid can be achieved through several synthetic routes. One common method involves the alkylation of succinic acid derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the succinic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of succinic acid and its derivatives often involves microbial fermentation processes. For example, Escherichia coli and Actinobacillus succinogenes are commonly used microorganisms for the production of succinic acid through fermentation. These processes are optimized for high yield and cost-effectiveness, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid involves its interaction with various molecular targets and pathways. As a succinic acid derivative, it participates in the tricarboxylic acid (TCA) cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for cellular energy production and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic Acid: The parent compound, which is a key intermediate in the TCA cycle.
Malic Acid: Another dicarboxylic acid involved in the TCA cycle.
Fumaric Acid: A compound that is directly converted from succinic acid in the TCA cycle.
Uniqueness
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is unique due to its specific alkyl substitutions, which can impart distinct chemical and biological properties compared to other succinic acid derivatives. These substitutions can affect its reactivity, solubility, and interactions with biological molecules .
Propriétés
Formule moléculaire |
C16H28O4 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
2-[(E)-2,4,6-trimethylnon-4-enyl]butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-5-6-11(2)7-12(3)8-13(4)9-14(16(19)20)10-15(17)18/h7,11,13-14H,5-6,8-10H2,1-4H3,(H,17,18)(H,19,20)/b12-7+ |
Clé InChI |
RPMHEVDKKHDKTR-KPKJPENVSA-N |
SMILES isomérique |
CCCC(C)/C=C(\C)/CC(C)CC(CC(=O)O)C(=O)O |
SMILES canonique |
CCCC(C)C=C(C)CC(C)CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


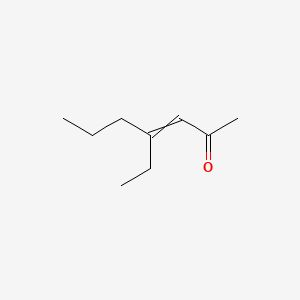


![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
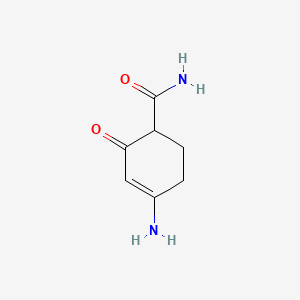

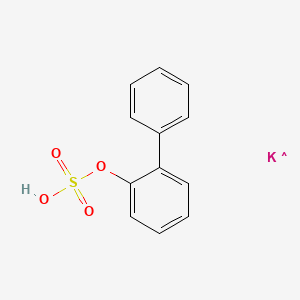

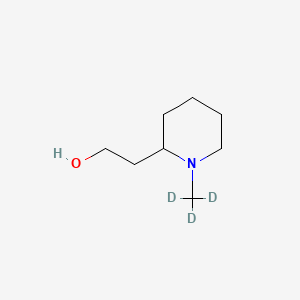

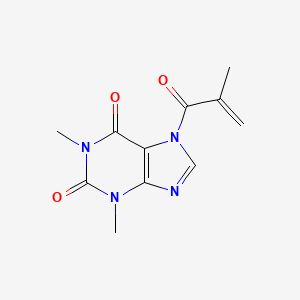

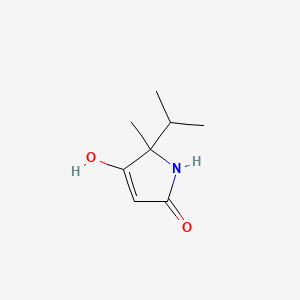
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
